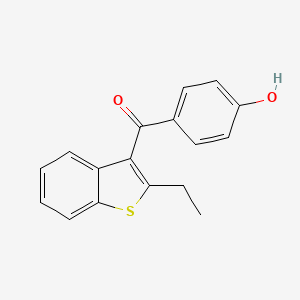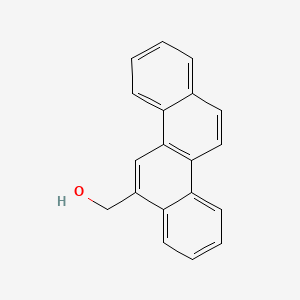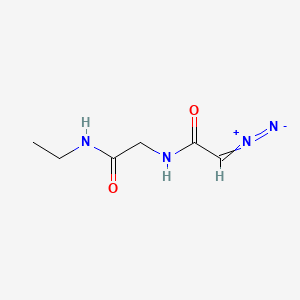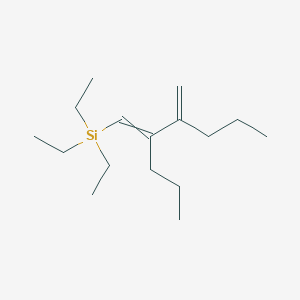
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to a triethyl group and a complex hydrocarbon chain. This compound is notable for its applications in organic synthesis and its role as a precursor to various silyl ethers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane typically involves the hydrosilylation of alkenes. This process can be catalyzed by transition metals such as platinum, rhodium, or cobalt. The reaction conditions often include:
Temperature: Moderate temperatures around 25-100°C.
Solvent: Common solvents include toluene or hexane.
Catalyst: Transition metal catalysts like platinum or rhodium complexes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:
Catalyst Optimization: Using highly efficient catalysts to minimize by-products.
Reaction Control: Precise control of temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form silanols or siloxanes.
Reduction: Acts as a reducing agent in the presence of suitable catalysts.
Substitution: Can participate in nucleophilic substitution reactions to form different silyl derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogen atmosphere.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products
Oxidation Products: Silanols, siloxanes.
Reduction Products: Hydrocarbons, silyl ethers.
Substitution Products: Various silyl derivatives depending on the nucleophile used.
Scientific Research Applications
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable silyl ethers.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane involves its ability to donate or accept electrons during chemical reactions. The silicon atom, with its vacant d-orbitals, can participate in various bonding interactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways include:
Hydrosilylation: Involves the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds.
Reduction: Silicon acts as a reducing agent, facilitating the reduction of various functional groups.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: Another organosilicon compound with similar reducing properties.
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Shares structural similarities but differs in reactivity and applications.
Uniqueness
Triethyl(3-methylidene-2-propylhex-1-en-1-yl)silane is unique due to its specific structure, which imparts distinct reactivity patterns and applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.
Properties
CAS No. |
40962-08-1 |
|---|---|
Molecular Formula |
C16H32Si |
Molecular Weight |
252.51 g/mol |
IUPAC Name |
triethyl-(3-methylidene-2-propylhex-1-enyl)silane |
InChI |
InChI=1S/C16H32Si/c1-7-12-15(6)16(13-8-2)14-17(9-3,10-4)11-5/h14H,6-13H2,1-5H3 |
InChI Key |
WFVZNHKARASTPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C)C(=C[Si](CC)(CC)CC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



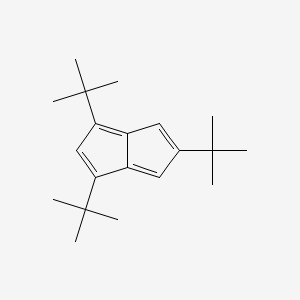
![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)
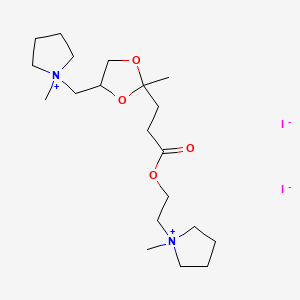
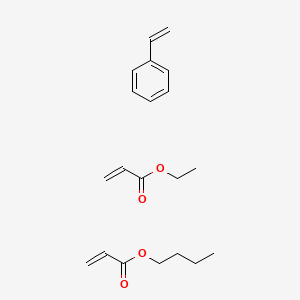
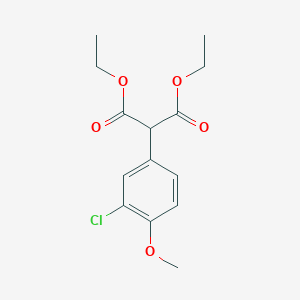
![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
![Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B14665404.png)
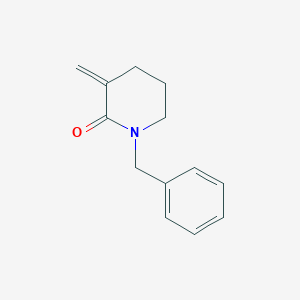
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
